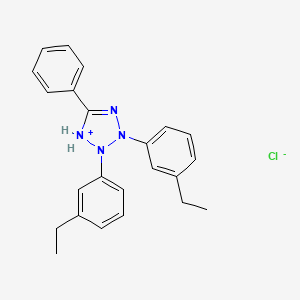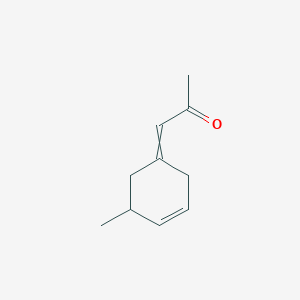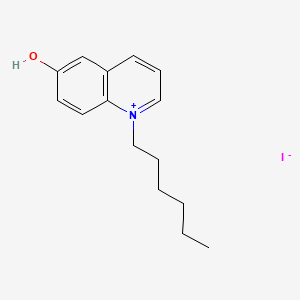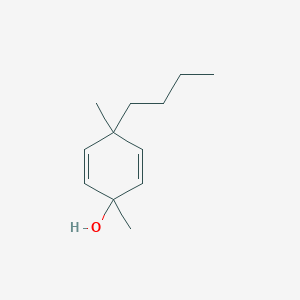![molecular formula C23H24N2 B14381538 2-[(E)-2-(2-ethyl-5-methyl-1H-indol-3-yl)ethenyl]-3,3-dimethylindole](/img/structure/B14381538.png)
2-[(E)-2-(2-ethyl-5-methyl-1H-indol-3-yl)ethenyl]-3,3-dimethylindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-2-(2-ethyl-5-methyl-1H-indol-3-yl)ethenyl]-3,3-dimethylindole is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(2-ethyl-5-methyl-1H-indol-3-yl)ethenyl]-3,3-dimethylindole typically involves the reaction of 2-ethyl-5-methyl-1H-indole-3-carbaldehyde with 3,3-dimethylindole under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the double bond in the ethenyl group. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-2-(2-ethyl-5-methyl-1H-indol-3-yl)ethenyl]-3,3-dimethylindole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert double bonds to single bonds, altering the compound’s structure.
Substitution: This reaction can replace hydrogen atoms with other functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .
Aplicaciones Científicas De Investigación
2-[(E)-2-(2-ethyl-5-methyl-1H-indol-3-yl)ethenyl]-3,3-dimethylindole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(E)-2-(2-ethyl-5-methyl-1H-indol-3-yl)ethenyl]-3,3-dimethylindole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and triggering downstream effects. These interactions can lead to changes in cellular processes, such as gene expression, protein synthesis, and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carbaldehyde: A metabolite of dietary L-tryptophan with biological activity.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-propionic acid: A neuroprotective antioxidant produced by gut bacteria.
Uniqueness
2-[(E)-2-(2-ethyl-5-methyl-1H-indol-3-yl)ethenyl]-3,3-dimethylindole is unique due to its specific structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C23H24N2 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-[(E)-2-(2-ethyl-5-methyl-1H-indol-3-yl)ethenyl]-3,3-dimethylindole |
InChI |
InChI=1S/C23H24N2/c1-5-19-16(17-14-15(2)10-12-20(17)24-19)11-13-22-23(3,4)18-8-6-7-9-21(18)25-22/h6-14,24H,5H2,1-4H3/b13-11+ |
Clave InChI |
IEZOECUSLFVOHB-ACCUITESSA-N |
SMILES isomérico |
CCC1=C(C2=C(N1)C=CC(=C2)C)/C=C/C3=NC4=CC=CC=C4C3(C)C |
SMILES canónico |
CCC1=C(C2=C(N1)C=CC(=C2)C)C=CC3=NC4=CC=CC=C4C3(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine](/img/structure/B14381476.png)
![4-Acetyl-6-hydroxy-1-[2-(thiophen-2-yl)ethyl]piperazin-2-one](/img/structure/B14381478.png)

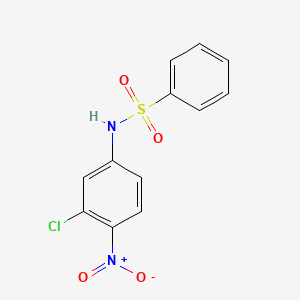
![2-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381494.png)

![7a-Methyl-1-{[(2-nitrophenyl)selanyl]methyl}octahydro-5H-inden-5-one](/img/structure/B14381507.png)
![1-[2-(2-Methylpropoxy)ethyl]-4-(prop-1-EN-1-YL)benzene](/img/structure/B14381512.png)
